4-Amino-1-phenethylpyrrolidin-2-one
Overview
Description
4-Amino-1-phenethylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound It features a pyrrolidin-2-one ring substituted with an amino group and a phenethyl group
Scientific Research Applications
4-Amino-1-phenethylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: May be used in the development of new materials or as an intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenethylpyrrolidin-2-one typically involves the construction of the pyrrolidin-2-one ring followed by functionalization. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves reductive amination, hydrogenolysis, sulfonamide synthesis, and N-Boc deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenation or other reducing agents.
Substitution: Electrophilic aromatic substitution can occur on the phenethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenethyl derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidin-2-one: The parent compound of 4-Amino-1-phenethylpyrrolidin-2-one, known for its use in medicinal chemistry.
Phenethylamine: A compound with stimulant effects, structurally similar to the phenethyl group in this compound.
Uniqueness
This compound is unique due to the combination of the pyrrolidin-2-one ring with an amino and phenethyl group. This structure provides a versatile scaffold for further functionalization and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-1-(2-phenylethyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-8-12(15)14(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJDDPOYWZLFNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273023 | |
Record name | 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924866-04-6 | |
Record name | 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924866-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-(2-phenylethyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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